molecular formula C11H11N3O3 B11220188 5-(3-Nitrophenyl)-3-propyl-1,2,4-oxadiazole

5-(3-Nitrophenyl)-3-propyl-1,2,4-oxadiazole

Cat. No.: B11220188
M. Wt: 233.22 g/mol
InChI Key: WJQSJKQHLVFMIJ-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-3-propyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a nitrophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzohydrazide with propionyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: 5-(3-Nitrophenyl)-3-propyl-1,2,4-oxadiazole is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for further investigation in drug development.

Medicine: The compound’s potential as a pharmacophore has been explored in medicinal chemistry. Derivatives of this compound have been investigated for their anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-3-propyl-1,2,4-oxadiazole is primarily related to its interaction with biological targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

    5-(3-Nitrophenyl)-1,3,4-oxadiazole: Similar structure but different substitution pattern.

    3-(4-Nitrophenyl)-1,2,4-oxadiazole: Variation in the position of the nitrophenyl group.

    5-(3-Nitrophenyl)-1,2,4-triazole: Different heterocyclic ring but similar nitrophenyl substitution.

Uniqueness: 5-(3-Nitrophenyl)-3-propyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of a propyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

5-(3-nitrophenyl)-3-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H11N3O3/c1-2-4-10-12-11(17-13-10)8-5-3-6-9(7-8)14(15)16/h3,5-7H,2,4H2,1H3

InChI Key

WJQSJKQHLVFMIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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